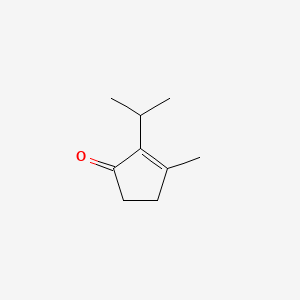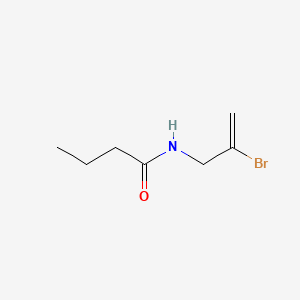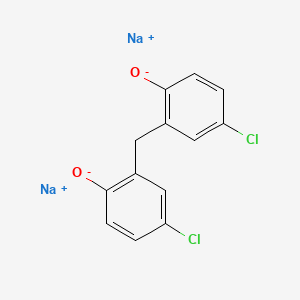![molecular formula C11H8BrNO2 B13740495 (4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13740495.png)
(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone is an organic compound with a unique structure that includes a bromophenyl group and an oxazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone typically involves the condensation of 2-bromobenzaldehyde with 2-methyl-4-oxazolone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methylene bridge between the bromophenyl and oxazolone moieties .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolone derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-methyl-5(4H)-oxazolone derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under reflux conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones and bromophenyl derivatives, which can be further utilized in different chemical syntheses and applications .
Wissenschaftliche Forschungsanwendungen
4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazolone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylphenol: A compound with a similar bromophenyl group but lacking the oxazolone ring.
4-Bromomethyl-2-biphenylcarbonitrile: Contains a bromophenyl group and a biphenyl structure, differing in the presence of a nitrile group instead of an oxazolone ring.
2,2’-[(4-Bromophenyl)methylene]bis(1H-pyrrole): Features a bromophenyl group and pyrrole rings, used in the synthesis of porphyrins and fluorescent dyes.
Uniqueness
4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone is unique due to its combination of a bromophenyl group and an oxazolone ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H8BrNO2 |
|---|---|
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
(4Z)-4-[(2-bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8BrNO2/c1-7-13-10(11(14)15-7)6-8-4-2-3-5-9(8)12/h2-6H,1H3/b10-6- |
InChI-Schlüssel |
AATYJMATKNPXPT-POHAHGRESA-N |
Isomerische SMILES |
CC1=N/C(=C\C2=CC=CC=C2Br)/C(=O)O1 |
Kanonische SMILES |
CC1=NC(=CC2=CC=CC=C2Br)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[5-[3-(4-Butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13740422.png)






![6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)


![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
![[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13740503.png)
